molecular formula C11H13N4Na4O12P3 B12404380 2'-Deoxytubercidin 5'-triphosphate (sodium)

2'-Deoxytubercidin 5'-triphosphate (sodium)

Cat. No.: B12404380
M. Wt: 578.12 g/mol
InChI Key: HFCHEJKXHQVTJH-WXXJVLSNSA-J
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Description

2’-Deoxytubercidin 5’-triphosphate (sodium) is a deoxyadenosine triphosphate analog. This compound is known for its ability to reduce electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues. It is primarily used to improve the quality of DNA sequencing data .

Preparation Methods

The synthesis of 2’-Deoxytubercidin 5’-triphosphate (sodium) involves several steps:

    Starting Material: The synthesis begins with 2’-deoxytubercidin.

    Phosphorylation: The 2’-deoxytubercidin is phosphorylated to form the triphosphate derivative.

    Sodium Salt Formation: The triphosphate derivative is then converted to its sodium salt form.

The reaction conditions typically involve the use of phosphorylating agents and specific solvents to ensure the formation of the triphosphate group. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .

Chemical Reactions Analysis

2’-Deoxytubercidin 5’-triphosphate (sodium) undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: It can participate in substitution reactions, particularly in the context of DNA sequencing where it replaces natural nucleotides.

Common reagents used in these reactions include phosphorylating agents and solvents like dimethyl sulfoxide (DMSO), ethanol, and water. The major products formed from these reactions are typically derivatives of the original compound, modified for specific applications .

Scientific Research Applications

2’-Deoxytubercidin 5’-triphosphate (sodium) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxytubercidin 5’-triphosphate (sodium) involves its incorporation into DNA sequences during sequencing reactions. By replacing natural nucleotides, it reduces the compression of guanine or adenine residues, thereby improving the accuracy and quality of the sequencing data. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

2’-Deoxytubercidin 5’-triphosphate (sodium) is unique compared to other deoxyadenosine triphosphate analogs due to its specific ability to reduce electrophoretic mobility abnormalities. Similar compounds include:

    2’-Deoxythymidine 5’-triphosphate (sodium): Used in DNA synthesis and sequencing.

    2’-Deoxycytidine 5’-triphosphate (sodium): Another analog used in DNA polymerase reactions.

    2’-Deoxyguanosine 5’-triphosphate (sodium): Utilized in various DNA-related applications

These compounds share similar applications but differ in their specific interactions and effects on DNA sequencing and synthesis.

Properties

Molecular Formula

C11H13N4Na4O12P3

Molecular Weight

578.12 g/mol

IUPAC Name

tetrasodium;[[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H17N4O12P3.4Na/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19);;;;/q;4*+1/p-4/t7-,8-,9-;;;;/m1..../s1

InChI Key

HFCHEJKXHQVTJH-WXXJVLSNSA-J

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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